Home > Products > Screening Compounds P47806 > 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine
2-Amino-9-(1,4-dihydroxybut-2-oxy)purine -

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

Catalog Number: EVT-8406983
CAS Number:
Molecular Formula: C9H13N5O3
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine is a purine derivative notable for its potential applications in medicinal chemistry. It is characterized by the presence of an amino group at the 2-position and a hydroxylated butoxy side chain. This compound is classified under purine nucleosides, which play crucial roles in various biological processes, including nucleotide metabolism and cellular signaling.

Source

The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It has been studied for its potential as a prodrug and its interactions with biological systems, particularly in relation to antiviral activity.

Classification

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine falls under the category of nucleoside analogs, specifically purine nucleosides. These compounds are often evaluated for their pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine typically involves several steps:

  1. Starting Materials: The synthesis begins with readily available purine derivatives.
  2. Reagents: Common reagents include hydroxylating agents and protecting groups to facilitate selective reactions.
  3. Purification: The product is purified through techniques such as reverse-phase column chromatography.

Technical Details

One reported method involves the reaction of 2-amino-6-chloropurine with a suitable alkylating agent under basic conditions to introduce the butoxy side chain. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine is C₉H₁₃N₅O₃. The structure features:

  • A purine ring system.
  • An amino group at the 2-position.
  • A butoxy side chain containing two hydroxyl groups at the 1 and 4 positions.

Data

The compound exhibits characteristic spectral properties:

  • Melting Point: Approximately 123°-125°C.
  • Infrared Spectroscopy: Shows peaks corresponding to hydroxyl (3400 cm⁻¹) and amine functional groups .
Chemical Reactions Analysis

Reactions

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine can undergo various chemical reactions typical of purine derivatives:

  1. Alkylation: It can react with alkyl halides to form more complex derivatives.
  2. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield simpler components.
  3. Condensation: It can participate in condensation reactions to form nucleoside analogs.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields .

Mechanism of Action

The mechanism of action of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine primarily involves its role as a nucleoside analog in cellular processes:

  1. Incorporation into Nucleic Acids: The compound can be incorporated into RNA or DNA during replication or transcription.
  2. Inhibition of Viral Replication: As a prodrug, it may inhibit viral enzymes, thereby reducing viral load in infected cells.

Data on its bioavailability and pharmacokinetics indicate that modifications to its structure can enhance its stability and efficacy as an antiviral agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its reactivity profile suggests it can serve as a precursor for more complex nucleoside structures .

Applications

Scientific Uses

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine has several potential applications:

  1. Antiviral Research: It is being investigated as a prodrug for antiviral agents like penciclovir.
  2. Nucleotide Metabolism Studies: Its role in nucleotide synthesis pathways makes it valuable for metabolic studies.
  3. Drug Development: Ongoing research aims to explore its efficacy in treating viral infections and other diseases by modifying its structure for improved bioactivity .
Synthetic Methodologies for 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine Derivatives

Catalytic Processes in Regioselective Alkylation of Purine Scaffolds

Regioselective N-9 alkylation of purine bases presents a fundamental challenge in nucleoside chemistry due to competing N-7 alkylation, which generates therapeutically inactive regioisomers. Conventional alkylation methods in aprotic solvents often yield unsatisfactory N-9/N-7 selectivity ratios (<3:1) and require cumbersome chromatographic separations, reducing synthetic efficiency for 2-amino-9-(1,4-dihydroxybut-2-oxy)purine derivatives [4]. The implementation of supramolecular catalysis using β-cyclodextrin has emerged as a transformative strategy. β-Cyclodextrin’s hydrophobic cavity selectively encapsulates purine substrates, orienting them to favor N-9 attack while shielding the N-7 position through steric constraints and hydrogen-bonding interactions involving its C-2/C-3 hydroxyl rim [4].

This catalytic system operates effectively in aqueous media under mild conditions (potassium carbonate, 25–50°C), achieving near-exclusive N-9 regioselectivity (>95:5 N-9/N-7 ratio). Key evidence supporting the inclusion mechanism includes:

  • Dramatic yield enhancement: Reactions with 10 mol% β-cyclodextrin afford 2-amino-9-(1,4-dihydroxybut-2-oxy)purine precursors in 85–92% yield versus 37% without catalyst [4].
  • Substrate scope generality: The methodology accommodates diverse halogenated alkylating agents (e.g., 1-bromoacetone, 1,4-dibromobutan-2-ol) and purine bases (6-chloropurine, guanine analogues) [4].
  • Mechanistic validation: Nuclear magnetic resonance studies confirm shifting of purine proton signals upon β-cyclodextrin addition, indicating host-guest complex formation [4].

Table 1: Regioselective Alkylation of Purines Using β-Cyclodextrin Catalysis

Purine SubstrateAlkylating Agentβ-Cyclodextrin (mol%)N-9/N-7 RatioYield (%)
6-Chloropurine1-Bromoacetone072:2837
6-Chloropurine1-Bromoacetone1095:583
Guanine derivative1,4-Dibromobutan-2-ol1598:289

Stereochemical Control in Hydroxylated Side-Chain Introduction

The 1,4-dihydroxybut-2-oxy side chain in 2-amino-9-(1,4-dihydroxybut-2-oxy)purine introduces two chiral centers, necessitating precise stereochemical control for biological efficacy. Synthetic strategies employ stereospecific reagents, enzymatic resolutions, and asymmetric catalysis to install these hydroxyl groups. Early prodrug syntheses utilized chiral pool starting materials like protected threitol derivatives, though this approach limited side-chain flexibility [3]. Contemporary methods focus on catalytic asymmetric dihydroxylation of allylpurine intermediates using osmium tetroxide with chiral ligands (e.g., (DHQD)₂PHAL), achieving diastereomeric excesses >90% for the threo-configured diol [3] [7].

Enzymatic desymmetrization provides an alternative route. Lipase-catalyzed regioselective acetylation of meso-butanediol derivatives generates chiral monoacetates, which serve as alkylating precursors after functionalization. This method yields enantiomerically enriched side chains (>98% ee) when coupled with kinetic resolution [7]. The stereochemical outcome critically influences pharmacokinetics, as evidenced by penciclovir prodrug studies where the 3R,4R-isomer demonstrated 3-fold higher oral bioavailability than its diastereomer due to stereoselective enzymatic activation [3].

Fundamental insights from polyketide synthase enzymology reveal that ketoreductase domains enforce methyl and hydroxy stereochemistry through substrate positioning in catalytic pockets. Analogously, synthetic chemists mimic this control using chiral auxiliaries or catalysts that constrain transition states during hydroxylation or reduction steps [5]. For instance, Corey-Bakshi-Shibata reduction of 3-keto-4-hydroxybutylpurine intermediates affords the desired syn-diol stereoisomer with >95% diastereoselectivity when catalyzed by (S)-CBS reagent [5].

Solid-Phase Synthesis for High-Throughput Analog Generation

Solid-phase synthesis enables rapid generation of 2-amino-9-(1,4-dihydroxybut-2-oxy)purine analog libraries by circumventing intermediate purification and facilitating automation. The methodology employs Wang or TentaGel resins functionalized with acid-labile linkers (e.g., o-nitroveratryl alcohol), permitting mild cleavage under neutral conditions to preserve base-labile motifs [8]. Synthesis proceeds through three key phases:

  • Linker Functionalization: Resin-bound tetrahydropyranyl-protected diols are coupled to purines via Mitsunobu alkylation, achieving >90% coupling efficiency as monitored by trinitrobenzene sulfonic acid assays [8].
  • Side-Chain Diversification: On-resin Mitsunobu etherification, acylation, or nucleophilic displacement introduces structural diversity at the C-4′ hydroxyl position. Parallel processing using split-pool synthesis allows single-bead production of unique analogs—demonstrated for 2,401-member libraries with 95% coverage [8].
  • Cleavage and Deprotection: Simultaneous acid-mediated linker cleavage and side-chain deprotection (e.g., tetrahydropyranyl, tert-butyldimethylsilyl groups) yields purified analogs after lyophilization [8].

Critical innovations include microwave-assisted alkylation to accelerate purine-resin conjugation (30 minutes vs. 24 hours conventionally) and encoded library techniques where halogenated aromatic tags identify analogs via mass spectrometry. This platform facilitates structure-activity relationship studies identifying C-4′ modifications that enhance antiviral potency—notably isopropyl carbonate and p-fluorobenzyl ether derivatives showing 2-fold lower half maximal effective concentration values than the parent compound [8].

Biocatalytic Approaches Using Recombinant Glycosyltransferases

Leloir glycosyltransferases offer unparalleled regio- and stereoselectivity for synthesizing glycosylated derivatives of 2-amino-9-(1,4-dihydroxybut-2-oxy)purine. These enzymes transfer sugar moieties from nucleotide diphosphate donors (e.g., uridine diphosphate glucose, uridine diphosphate glucuronic acid) to acceptor substrates, forming O-, N-, or C-glycosides with retention or inversion of anomeric configuration [2] [9]. Uridine diphosphate glycosyltransferase 76B1 from Medicago truncatula exhibits exceptional versatility, accepting 2-amino-9-(1,4-dihydroxybut-2-oxy)purine as an aglycone and catalyzing glucose transfer to the C-4′ hydroxyl with >99% regioselectivity [9].

Key challenges in biocatalytic glycosylation include:

  • Donor Cost: Uridine diphosphate glucose exceeds $300/mmol commercially, necessitating regeneration systems [9].
  • Enzyme Stability: Glycosyltransferases often display poor thermal stability and solvent tolerance [2].

Table 2: Biocatalytic Glycosylation of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

GlycosyltransferaseDonor/Acceptorkcat (min-1)KM (mM)Glycosylation Site
Uridine diphosphate glycosyltransferase 76B1Uridine diphosphate glucose/C-4′ OH12.7 ± 0.80.32 ± 0.05C-4′ hydroxyl
Human uridine diphosphate glucuronosyltransferase 1A9Uridine diphosphate glucuronic acid/N-2 amine8.3 ± 0.41.15 ± 0.12Purine N-2

Integrated multi-enzyme cascades address these limitations efficiently. For example, sucrose synthase regenerates uridine diphosphate glucose from sucrose and uridine diphosphate, reducing donor stoichiometry to catalytic quantities (1–5 mol%). Combined with phosphatase-mediated in situ phosphate removal to shift equilibrium, this system achieves 95% conversion to glucosylated products at 10 mM substrate concentration [9]. Engineered glycosyltransferases with expanded aglycone promiscuity have been developed via directed evolution. Mutant libraries screened using cytochrome P450 coupling enable high-throughput identification of variants like uridine diphosphate glycosyltransferase M3 (F148A/H20Q), which glucosylates bulky purine analogs inaccessible to wild-type enzymes, achieving titers >1 g/L in bioreactors [9].

Properties

Product Name

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

IUPAC Name

2-(2-aminopurin-9-yl)oxybutane-1,4-diol

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C9H13N5O3/c10-9-11-3-7-8(13-9)14(5-12-7)17-6(4-16)1-2-15/h3,5-6,15-16H,1-2,4H2,(H2,10,11,13)

InChI Key

RVUURJWOGFGXMM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)OC(CCO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.